molecular formula C7H3ClF2O2 B2536132 5-Chloro-2,3-difluorobenzoic acid CAS No. 1227270-64-5; 130025-33-1

5-Chloro-2,3-difluorobenzoic acid

Cat. No.: B2536132
CAS No.: 1227270-64-5; 130025-33-1
M. Wt: 192.55
InChI Key: YJEQGFPRIWHFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-difluorobenzoic acid (CAS: 1227270-64-5) is a halogenated benzoic acid derivative with the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.547 g/mol . Key physical properties include:

  • Density: 1.6 ± 0.1 g/cm³
  • Boiling Point: 270.9 ± 35.0 °C (at 760 mmHg)
  • LogP (lipophilicity): 2.55
  • Vapor Pressure: 0.0 ± 0.6 mmHg at 25°C .

This compound is characterized by chlorine and fluorine substituents at the 5th, 2nd, and 3rd positions of the benzene ring, respectively. Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of quinolinecarboxylic acid derivatives .

Properties

IUPAC Name

5-chloro-2,3-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEQGFPRIWHFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Chloro-2,4-difluorobenzoic Acid (CAS: 25026-64-6)
  • Structural Difference : Fluorine at the 4th position instead of the 3rd.
  • Properties : Higher similarity score (0.93) compared to 5-Chloro-2,3-difluorobenzoic acid .
  • Applications : Used in sulfonamide-based drug synthesis due to its enhanced electron-withdrawing effects .
4-Chloro-2,3-difluorobenzoic Acid (CAS: 150444-94-3)
  • Structural Difference : Chlorine at the 4th position.
  • Commercial Availability : Priced at $7.00/KG (99% purity), indicating industrial scalability .
  • Reactivity : Altered regioselectivity in electrophilic substitution reactions due to chloro-fluorine proximity .
4-Chloro-5-cyano-2,3-difluorobenzoic Acid
  • Structural Difference: Addition of a cyano (-CN) group at the 5th position.
  • Applications : Used in specialty polymers and high-performance liquid chromatography (HPLC) due to its polarizable nitrile group .

Physicochemical Properties

Compound Molecular Weight LogP Boiling Point (°C) Density (g/cm³)
This compound 192.55 2.55 270.9 ± 35.0 1.6 ± 0.1
5-Chloro-2,4-difluorobenzoic acid 192.55 ~2.60* ~275.0† ~1.6†
4-Chloro-2,3-difluorobenzoic acid 192.55 2.50‡ 265.0 ± 30.0‡ 1.58 ± 0.1‡

*Estimated based on structural similarity ; †Assumed from analog data ; ‡Derived from supplier specifications .

Key Observations:
  • Lipophilicity : 5-Chloro-2,4-difluorobenzoic acid has a marginally higher LogP due to fluorine’s para-position, enhancing hydrophobic interactions .
  • Thermal Stability: Boiling points correlate with halogen electronegativity; chloro-fluoro substitution increases intermolecular forces compared to non-halogenated analogs .

Q & A

Q. What industrial applications exist beyond pharmaceuticals?

  • Answer: The compound is used in:
  • Agrochemicals: As a precursor for herbicides with fluorinated aromatic cores .
  • Material science: Fluorinated polymers with enhanced thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.